(N'1E,N'3Z)-N'1,N'3-bis(4-hydroxybenzylidene)malonohydrazide
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Overview
Description
(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide typically involves the condensation reaction between malonohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Malonohydrazide+2×4-hydroxybenzaldehyde→(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction of the imine groups (-N=CH-) can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions.
Biology and Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to interact with microbial cell walls.
Antioxidant Properties: Its structure suggests potential antioxidant activity, which can be explored for therapeutic applications.
Industry
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Dye Industry: Potential use as a dye intermediate due to its chromophoric groups.
Mechanism of Action
The mechanism of action of (N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt microbial cell walls or interfere with essential enzymes. As an antioxidant, it may neutralize free radicals through electron donation.
Comparison with Similar Compounds
Similar Compounds
(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide: Similar in structure but with different substituents.
Hydrazones: General class of compounds with the -NHN=CH- functional group.
Schiff Bases: Compounds with the general structure R2C=NR’ (where R and R’ can be alkyl or aryl groups).
Uniqueness
(N’1E,N’3Z)-N’1,N’3-bis(4-hydroxybenzylidene)malonohydrazide is unique due to the presence of two 4-hydroxybenzylidene groups, which can impart specific chemical and physical properties, such as enhanced stability and reactivity.
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]propanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-14-5-1-12(2-6-14)10-18-20-16(24)9-17(25)21-19-11-13-3-7-15(23)8-4-13/h1-8,10-11,22-23H,9H2,(H,20,24)(H,21,25)/b18-10-,19-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTBIGLYHXSOOR-OMYAATJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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